3-Chloro-7-methoxy-4-methylisoquinoline CAS 1383379-95-0
3-Chloro-7-methoxy-4-methylisoquinoline CAS 1383379-95-0
An In-Depth Technical Guide to 3-Chloro-7-methoxy-4-methylisoquinoline (CAS 1383379-95-0)
Abstract: This document provides a comprehensive technical overview of 3-Chloro-7-methoxy-4-methylisoquinoline, a substituted isoquinoline of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. The isoquinoline scaffold is a privileged structure found in numerous natural alkaloids and pharmacologically active compounds, demonstrating a wide range of biological activities including antihypertensive and anesthetic properties.[1][2] This guide details the plausible synthetic pathway, physicochemical characteristics, spectroscopic data, potential applications as a versatile building block, and essential safety protocols for this specific derivative. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction and Strategic Importance
The isoquinoline core is a fundamental benzopyridine heterocycle integral to many biologically active molecules.[2] Its rigid, planar structure can be readily modified with a broad range of substituents to create diverse molecular libraries for therapeutic screening.[3] 3-Chloro-7-methoxy-4-methylisoquinoline (CAS 1383379-95-0) emerges as a particularly valuable synthetic intermediate. The key features of this molecule are:
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The Isoquinoline Core: Provides the foundational structure known for its diverse bioactivities.
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The 3-Chloro Group: Acts as an excellent leaving group, making the C-3 position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups (amines, thiols, alcohols, etc.), enabling the rapid generation of analog libraries.[4]
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The 7-Methoxy Group: As an electron-donating group, it modulates the electronic properties of the aromatic system, potentially influencing reaction rates and biological target interactions.[5][6]
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The 4-Methyl Group: Introduces steric bulk and alters the lipophilicity, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.
This guide elucidates the chemistry and potential of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Synthesis and Mechanistic Rationale
While a specific named reaction for the direct synthesis of 3-Chloro-7-methoxy-4-methylisoquinoline is not extensively documented, a robust and logical synthetic route can be constructed from well-established heterocyclic chemistry principles. The most plausible pathway involves the formation of a hydroxyisoquinoline intermediate followed by a chlorination step.
Proposed Synthetic Pathway
The synthesis is envisioned as a two-stage process:
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Stage 1: Cyclization to form 7-methoxy-4-methylisoquinolin-3-ol. This precursor can be synthesized via methods analogous to the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of substituted β-phenylethylamines.[1][7] The presence of an electron-donating methoxy group on the phenyl ring facilitates the necessary ring closure under milder conditions.[1]
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Stage 2: Chlorination of the Hydroxyisoquinoline Intermediate. The hydroxyl group at the 3-position is converted to a chloride using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or DMF. This type of transformation is a standard and highly effective method for converting heterocyclic ketones or enols into their corresponding chlorides.[8][9][10]
Experimental Protocol: Synthesis via Vilsmeier-Haack Type Chlorination
This protocol describes the critical chlorination step, assuming the successful synthesis of the 7-methoxy-4-methylisoquinolin-3-ol precursor.
Materials:
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7-methoxy-4-methylisoquinolin-3-ol (1 equivalent)
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Phosphorus oxychloride (POCl₃) (3-5 equivalents)
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N,N-Dimethylformamide (DMF) (catalytic to 1 equivalent)
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Dichloromethane (DCM) or Toluene (anhydrous)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 7-methoxy-4-methylisoquinolin-3-ol (1 eq.) in anhydrous DCM or toluene.
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Reagent Addition: Add N,N-Dimethylformamide (DMF) (1 eq.) to the suspension. Cool the mixture to 0°C in an ice bath.
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Chlorination: Add phosphorus oxychloride (POCl₃) (3 eq.) dropwise to the stirred mixture, maintaining the temperature at 0°C. Causality Note: POCl₃ reacts with the hydroxyl group of the isoquinolinol tautomer. The presence of DMF can form a Vilsmeier-like reagent in situ, which is a highly effective electrophile for this transformation.[6][11]
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110°C, depending on the solvent) for 2-4 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice and water to quench the excess POCl₃.
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Neutralization: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-Chloro-7-methoxy-4-methylisoquinoline.
Diagram of Synthetic Workflow
Caption: Proposed two-stage synthesis of 3-Chloro-7-methoxy-4-methylisoquinoline.
Physicochemical and Spectroscopic Profile
Characterization of the final compound is essential for confirming its identity and purity. The following properties are either reported or predicted based on its structure.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1383379-95-0 | - |
| Molecular Formula | C₁₁H₁₀ClNO | - |
| Molecular Weight | 207.66 g/mol | - |
| Boiling Point | ~333°C (Predicted) | [12] |
| Density | ~1.27 g/cm³ (Predicted) | [12] |
| Appearance | Expected to be a solid at room temperature | - |
| pKa | ~2.01 (Predicted, for the protonated nitrogen) | [12] |
Spectroscopic Data (Predicted)
Direct experimental spectra are not widely available; therefore, the following are predicted values based on established NMR principles and data for analogous structures.[13][14][15][16]
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¹H NMR (in CDCl₃, 300-400 MHz):
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δ ~8.9-9.1 ppm (s, 1H): H-1 proton, deshielded by the adjacent nitrogen.
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δ ~7.8-8.0 ppm (d, 1H): H-8 proton, influenced by the peri-position to the nitrogen.
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δ ~7.2-7.4 ppm (m, 2H): H-5 and H-6 protons, exhibiting complex coupling.
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δ ~3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.
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δ ~2.5-2.7 ppm (s, 3H): Methyl (-CH₃) protons attached to the aromatic ring.
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¹³C NMR (in CDCl₃, 75-100 MHz):
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δ ~158-160 ppm: C-7 (carbon attached to the methoxy group).
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δ ~150-152 ppm: C-3 (carbon attached to chlorine).
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δ ~145-148 ppm: C-1.
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δ ~120-135 ppm: Aromatic carbons (C-4a, C-5, C-6, C-8, C-8a).
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δ ~115-120 ppm: C-4 (carbon attached to the methyl group).
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δ ~55-56 ppm: Methoxy carbon (-OCH₃).
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δ ~15-18 ppm: Methyl carbon (-CH₃).
-
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Mass Spectrometry (EI-MS):
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Molecular Ion (M⁺): A characteristic isotopic cluster is expected due to the presence of chlorine.
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m/z 207 (for ³⁵Cl, ~100% relative abundance)
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m/z 209 (for ³⁷Cl, ~32% relative abundance)
-
-
Fragmentation: Expect losses of CH₃, OCH₃, and Cl radicals.
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Applications in Research and Drug Discovery
While specific biological activities for 3-Chloro-7-methoxy-4-methylisoquinoline itself are not yet reported, its true value lies in its potential as a versatile chemical scaffold. The chloro-substituent at the 3-position is a synthetic handle that invites further chemical elaboration.
Key Research Applications:
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Scaffold for Library Synthesis: It can serve as a starting material for parallel synthesis to create a library of 3-substituted isoquinoline derivatives. By reacting it with various nucleophiles (amines, thiols, alcohols), researchers can explore the structure-activity relationship (SAR) of this chemical space.
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Intermediate for Target-Specific Inhibitors: The broader quinoline and isoquinoline classes are known to be active against a range of targets, including protein kinases (like EGFR), parasites (malaria), and bacteria.[3][17] Derivatives of this compound could be designed and synthesized to target specific enzymes or receptors implicated in diseases like cancer or infectious diseases.[18][19]
Diagram of Derivatization Potential
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